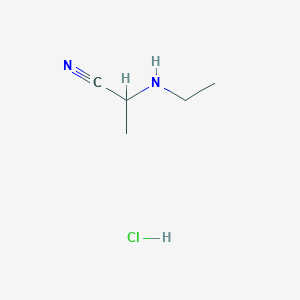

2-(Ethylamino)propanenitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Cryopreservation of Human Embryos

Cryopreservation techniques, such as vitrification, employ various cryoprotectants to preserve the viability of cells, including human embryos. While "2-(Ethylamino)propanenitrile hydrochloride" is not mentioned, the study on embryo cryopreservation by Balaban et al. (2008) highlights the importance of selecting appropriate cryoprotectants to improve survival and developmental outcomes of cryopreserved embryos. Vitrification, a rapid freezing technique, showed higher embryo survival and blastocyst formation rates compared to slow freezing methods, underscoring the critical role of cryoprotectants in cryobiology research (Balaban et al., 2008).

Exposure to Environmental Contaminants

Research on exposure to various chemicals and their potential health effects is crucial in environmental health science. For instance, Bergmark's study on hemoglobin adducts of acrylamide and acrylonitrile in different populations emphasizes the importance of monitoring exposure to harmful substances. Although "this compound" is not directly related, understanding the mechanisms of exposure and health impacts of chemically related compounds can inform safety protocols and risk assessments in scientific and industrial settings (Bergmark, 1997).

Pharmacokinetics and Radiopharmacological Studies

The study of pharmacokinetics and radiopharmacological properties of compounds, such as the myocardial perfusion agent technetium (2-carbomethoxy-2-isocyano-propane)6+, provides insights into drug development and diagnostic applications. Although "this compound" is not mentioned, research in this area contributes to our understanding of how drugs and diagnostic agents are metabolized and distributed within the body, facilitating the development of new therapeutic and diagnostic tools (Kronauge et al., 1992).

Mechanism of Action

Target of action

Without specific studies, it’s difficult to identify the exact targets of “2-(Ethylamino)propanenitrile hydrochloride”. Nitriles, a class of organic compounds which “this compound” belongs to, are known to interact with various enzymes and receptors in the body .

Mode of action

Nitriles in general can undergo various reactions, including nucleophilic addition and reduction .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Nitriles can be involved in a variety of chemical reactions, potentially leading to a wide range of biological effects .

Properties

IUPAC Name |

2-(ethylamino)propanenitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-3-7-5(2)4-6;/h5,7H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTBDPJRVFGDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2977290.png)

![1-(3,4-dimethylphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977297.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2977299.png)

![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2977300.png)

![N-(4-butylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2977304.png)

![N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2977305.png)